8-[(2,4-Dimethylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Description
8-[(2,4-Dimethylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a useful research compound. Its molecular formula is C25H31N3O3S2 and its molecular weight is 485.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound , known for its complex structure, has been explored in various synthetic and structural studies. For instance, Rozhkova et al. (2013) demonstrated the synthesis of similar spirocyclic compounds through a reaction involving methoxy-dimethylphenyl, highlighting the compound's potential in forming diverse chemical structures (Rozhkova et al., 2013). Pearson (1979) also explored the synthesis of related spirocyclic compounds from p-methoxycinnamic acid, indicating a method for generating complex molecular architectures (Pearson, 1979).
Applications in Molecular Design
The compound's structure lends itself to the design of novel molecular entities. Adib et al. (2008) described the efficient synthesis of diazaspiro compounds, showcasing the compound's versatility in generating new molecular frameworks (Adib et al., 2008). Similarly, Zhao et al. (2012) focused on the design and synthesis of azaspiro dec-3-ene-2,8-dione derivatives, further emphasizing the compound's role in creating diverse chemical structures with potential applications (Zhao et al., 2012).
Potential in Antimicrobial Applications
The spirocyclic structures related to this compound have been investigated for their antimicrobial properties. Xing et al. (2020) synthesized novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives, demonstrating their potential antitumor activity (Xing et al., 2020). This research suggests the compound's potential utility in developing new antimicrobial agents.
properties
IUPAC Name |
8-(2,4-dimethylphenyl)sulfonyl-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S2/c1-5-16-32-24-23(20-7-9-21(31-4)10-8-20)26-25(27-24)12-14-28(15-13-25)33(29,30)22-11-6-18(2)17-19(22)3/h6-11,17H,5,12-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFULAAIYZLBBAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)N=C1C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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